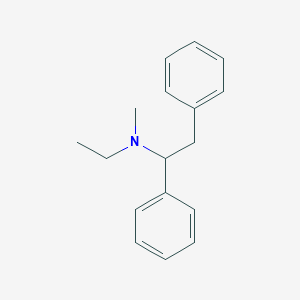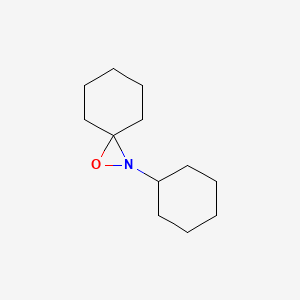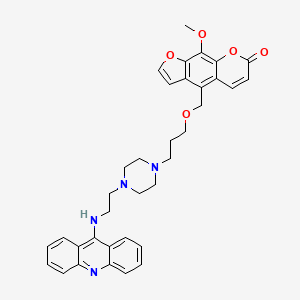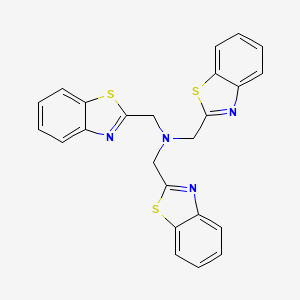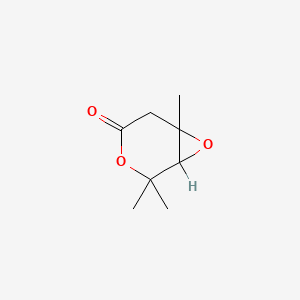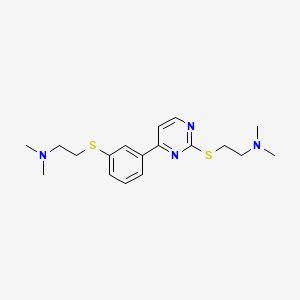
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that includes both pyrimidine and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 3-((2-(dimethylamino)ethyl)thio)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanamine, N-ethyl-
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
Ethanamine, 2-((4-(3-((2-(dimethylamino)ethyl)thio)phenyl)-2-pyrimidinyl)thio)-N,N-dimethyl- is unique due to its dual functional groups (pyrimidine and phenyl) and the presence of both thioether and dimethylamino groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
129224-78-8 |
|---|---|
Molekularformel |
C18H26N4S2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-[3-[2-[2-(dimethylamino)ethylsulfanyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H26N4S2/c1-21(2)10-12-23-16-7-5-6-15(14-16)17-8-9-19-18(20-17)24-13-11-22(3)4/h5-9,14H,10-13H2,1-4H3 |
InChI-Schlüssel |
CPMOHYYYNYDKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)SCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



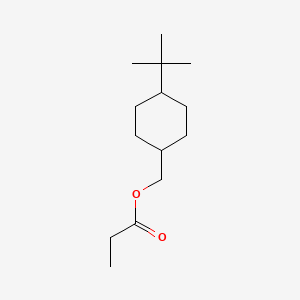
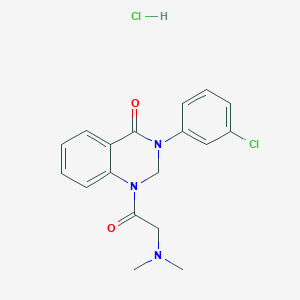
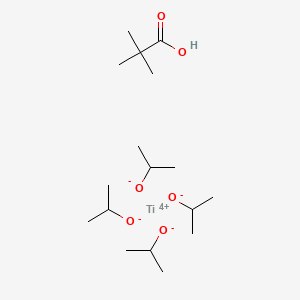
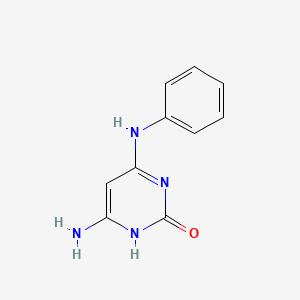
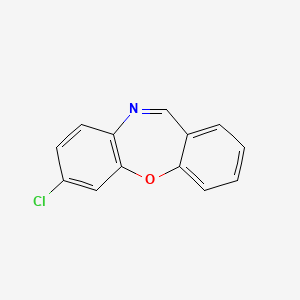
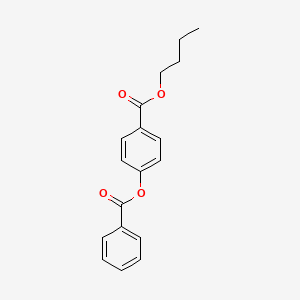
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
